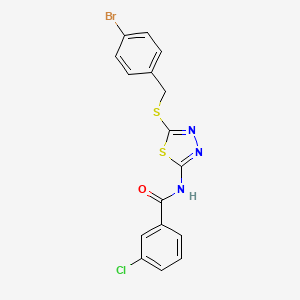![molecular formula C15H19N3OS B2483752 2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide CAS No. 1020967-90-1](/img/structure/B2483752.png)
2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds typically involves reactions that yield specific structural motifs, such as thiazolo[4,5-b]pyridinyl groups. For instance, one approach involves reacting imidazole derivatives with chloro-N-(thiazol-2-yl) acetamide compounds, as seen in the synthesis of similar acetamide derivatives. These procedures are confirmed using techniques like 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using X-ray crystallography, which confirms the planarity of the molecules and the presence of specific moieties like pyridine–thiazole and pyrazole rings (Lan, Zheng, & Wang, 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds often lead to the formation of novel heterocyclic systems, showcasing their reactivity and potential for further chemical modifications. For example, reactions with arylmethylidene malononitriles or cyclization processes can yield diverse heterocyclic products, indicative of the compound's versatile chemical behavior (Chigorina et al., 2019).
Physical Properties Analysis
While specific information on the physical properties of "2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide" is scarce, related compounds exhibit characteristic spectra in 1H NMR, 13C NMR, and IR, which are crucial for their identification and structural confirmation. These techniques provide insights into the compound's molecular structure and help deduce its physical properties (Ebrahim Saeedian Moghadam & Amini, 2018).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity patterns and stability, are often explored through their synthesis routes and subsequent chemical transformations. These properties are crucial for understanding the compound's behavior under various conditions and its potential chemical interactions (Galeazzi, Mobbili, & Orena, 1996).
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Some new heterocycles incorporating antipyrine moiety have been synthesized, including compounds structurally related to 2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide, showing significant antimicrobial properties. This suggests potential for similar compounds to be explored for antimicrobial uses (Bondock et al., 2008).
Insecticidal Properties : Innovations in heterocycles incorporating a thiadiazole moiety have demonstrated efficacy as insecticidal agents against the cotton leafworm, suggesting that structurally similar compounds like 2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide might have potential applications in pest control (Fadda et al., 2017).
Antitumor Activity : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been linked to potential antitumor activities. Compounds with similar structural characteristics could be explored for their efficacy in inhibiting tumor growth (Albratty et al., 2017).
Propriétés
IUPAC Name |
2-cyclopentyl-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-10(2)16-14-13(9)20-15(18-14)17-12(19)8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYJZDAEYYAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

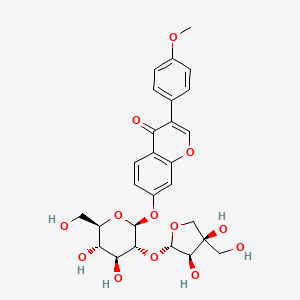
![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)

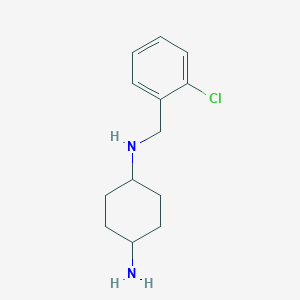

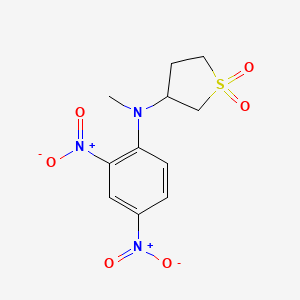

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
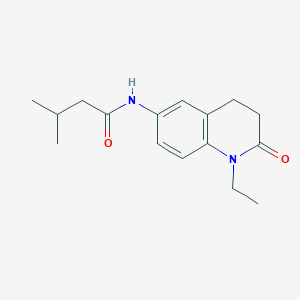
![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)
